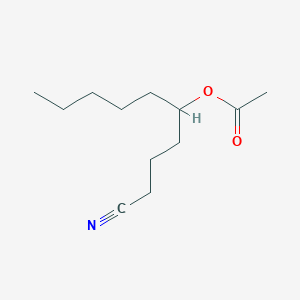
1-Cyanononan-4-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanononan-4-YL acetate is an organic compound with the molecular formula C11H19NO2 It is a derivative of nonane, featuring a cyano group (-CN) and an acetate group (-OCOCH3) attached to the fourth carbon of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonan-4-ol with acetic anhydride in the presence of a catalyst such as pyridine to form nonan-4-yl acetate. This intermediate can then be treated with cyanogen bromide (BrCN) to introduce the cyano group, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyanononan-4-YL acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield nonan-4-ol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Hydrolysis: Nonan-4-ol and acetic acid.
Reduction: 1-Aminononan-4-yl acetate.
Substitution: Various substituted nonan-4-yl acetates depending on the nucleophile used.
Scientific Research Applications
1-Cyanononan-4-YL acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyanononan-4-YL acetate depends on the specific reaction it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack of water, leading to the formation of nonan-4-ol and acetic acid.
Reduction: The cyano group is reduced to an amine through the transfer of hydride ions from the reducing agent.
Substitution: The acetate group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
1-Cyanononan-4-YL acetate can be compared with other similar compounds such as:
Nonan-4-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanononan-4-ol: Lacks the acetate group, affecting its solubility and reactivity.
1-Cyanononan-4-yl chloride: Contains a chloride group instead of an acetate group, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
89701-69-9 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-cyanononan-4-yl acetate |
InChI |
InChI=1S/C12H21NO2/c1-3-4-5-8-12(15-11(2)14)9-6-7-10-13/h12H,3-9H2,1-2H3 |
InChI Key |
FUFNHOPRLIHCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


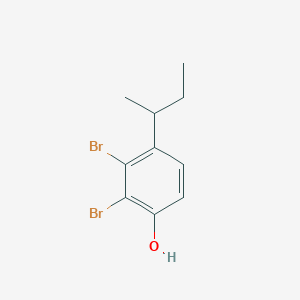
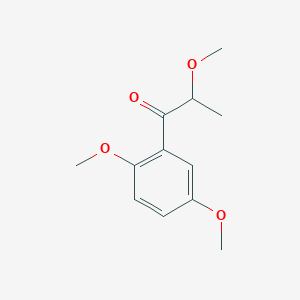
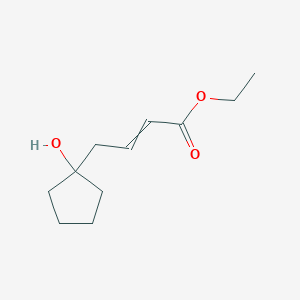
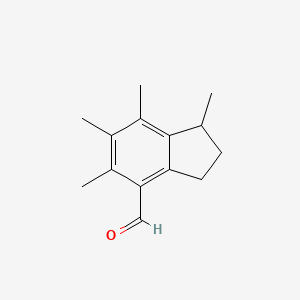

![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)

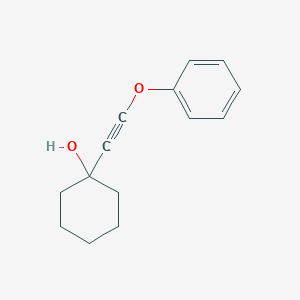
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
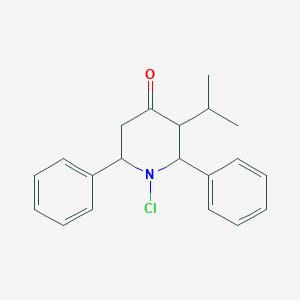
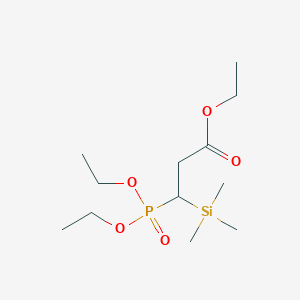
![3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine](/img/structure/B14394460.png)
![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)
